4-[2-(Propylamino)propyl]phenol
Description
4-[2-(Propylamino)propyl]phenol is a phenolic compound characterized by a propylamino-substituted propyl chain attached to the para position of the phenol ring. For instance, compounds with similar aminoalkylphenol backbones, such as ritodrine hydrochloride (a uterine relaxant) and isoxsuprine hydrochloride, demonstrate therapeutic relevance . The compound’s synthesis likely involves nucleophilic substitution or reductive amination strategies, as seen in related phenoxyaromatic acid derivatives .
Properties
CAS No. |
59877-58-6 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-[2-(propylamino)propyl]phenol |
InChI |
InChI=1S/C12H19NO/c1-3-8-13-10(2)9-11-4-6-12(14)7-5-11/h4-7,10,13-14H,3,8-9H2,1-2H3 |
InChI Key |
LLHPBBVOIVFELJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Propylamino)propyl]phenol typically involves the reaction of 4-hydroxybenzaldehyde with propylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of 4-[2-(Propylamino)propyl]phenol may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Propylamino)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
4-[2-(Propylamino)propyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(Propylamino)propyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The propylamino group can interact with cellular receptors, modulating signal transduction pathways. These interactions contribute to the compound’s biological and therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Branching vs. Linearity: The target compound’s linear propylamino chain contrasts with branched analogs like 4-[1-({2-[(dimethylamino)methyl]-2-methylpropyl}amino)propyl]phenol (C16H28N2O), which exhibits enhanced steric hindrance .
- Safety Profile: Hydrochloride salts (e.g., 4-[2-(3-phenylpropylamino)propyl]phenol, hydrochloride; CAS 150693-40-6) require stringent handling per safety data sheets, indicating similar precautions may apply to the parent compound .
Physicochemical Properties
Comparative physicochemical
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| 4-[2-(Propylamino)propyl]phenol | C12H19NO | 193.29 | Not reported | Estimated ~300–350 |
| 4-[2-(Methyl-2-propynylamino)propyl]phenol | C13H17NO.HCl | 239.74 | Not reported | Not reported |
| 4-Propylphenol | C9H12O | 136.19 | 92–94 | 245–247 |
| 4-(2-(Propylamino)ethyl)indolin-2-one | C13H16N2O | 216.28 | Not reported | 387.7±42.0 |
Notes:
- The target compound’s higher molecular weight compared to 4-propylphenol (193.29 vs. 136.19 g/mol) suggests reduced volatility and altered solubility .
- Boiling points for aminoalkylphenols are generally elevated due to hydrogen bonding from -NH and -OH groups .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Key Functional Groups | Bioactivity/Use |
|---|---|---|---|
| 4-[2-(Propylamino)propyl]phenol | Not available | -NH-(CH2)3-CH3 | Potential adrenergic agonist |
| 4-[2-(Methyl-2-propynylamino)propyl]phenol | 149225-47-8 | HC≡C-CH2-NH- | Structural analog |
| Ritodrine hydrochloride | 23239-51-2 | -OH, -NH-CH2-CH2-Ph | Uterine relaxant |
| 4-Propylphenol | 645-56-7 | -CH2-CH2-CH3 | Industrial intermediate |
Biological Activity
4-[2-(Propylamino)propyl]phenol, also known as a phenolic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on recent studies.
Chemical Structure and Properties
4-[2-(Propylamino)propyl]phenol is characterized by a phenolic structure with a propylamino side chain. Its molecular formula is , and it exhibits properties typical of phenolic compounds, such as antioxidant activity and potential interactions with biological targets.
1. Antioxidant Properties
Phenolic compounds are well-known for their antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress. Research indicates that 4-[2-(Propylamino)propyl]phenol may exhibit similar antioxidant properties, contributing to its potential therapeutic effects against various diseases linked to oxidative damage.
3. Anti-inflammatory Effects
Phenolic compounds are recognized for their anti-inflammatory properties. They can modulate inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .
The biological activities of 4-[2-(Propylamino)propyl]phenol can be attributed to several mechanisms:
- Molecular Interactions : The compound may interact with various protein targets, influencing their activity through binding affinity and conformational changes.
- Gene Expression Modulation : Phenolic compounds often affect gene expression related to oxidative stress and inflammation, further contributing to their therapeutic effects.
- Enzyme Inhibition : Inhibition of enzymes involved in inflammatory processes or viral replication is another proposed mechanism.
Case Study 1: Antiviral Screening
In a study focused on the antiviral activity of phenolic compounds against SARS-CoV-2, several derivatives were screened for their binding affinity to viral proteins. Although 4-[2-(Propylamino)propyl]phenol was not specifically tested, similar compounds demonstrated significant inhibitory effects on viral replication .
Case Study 2: Antioxidant Efficacy
A comparative study evaluated the antioxidant capacity of various phenolic compounds, including those structurally related to 4-[2-(Propylamino)propyl]phenol. Results indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting potential applications in oxidative stress-related diseases .
Data Table: Biological Activities of Related Phenolic Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
